(3-Trifluoromethyl-benzylamino)-acetic acid
Description
Properties
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)8-3-1-2-7(4-8)5-14-6-9(15)16/h1-4,14H,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWVMLMHGMOLKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10530863 | |
| Record name | N-{[3-(Trifluoromethyl)phenyl]methyl}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10530863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88720-53-0 | |
| Record name | N-{[3-(Trifluoromethyl)phenyl]methyl}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10530863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination
Reductive amination between 3-trifluoromethylbenzaldehyde and glycine derivatives is a widely adopted approach. In a representative procedure, 3-trifluoromethylbenzaldehyde is condensed with glycine ethyl ester in methanol under acidic catalysis, followed by sodium borohydride reduction. The intermediate ethyl ester is hydrolyzed using aqueous HCl to yield the target compound. This method, adapted from analogous protocols in fluorinated benzoic acid synthesis, achieves yields of 67–72% after purification.
Nucleophilic Substitution
Reacting 3-trifluoromethylbenzyl chloride with glycine in a polar aprotic solvent (e.g., dimethylformamide) in the presence of triethylamine provides direct access to the product. This single-step method, inspired by fluorobenzene coupling reactions, avoids intermediate isolation but requires precise stoichiometry to minimize di-alkylation byproducts. Yields range from 58% to 65%.
Detailed Methodologies and Optimization
Reductive Amination Protocol
Step 1: Condensation
3-Trifluoromethylbenzaldehyde (1.0 equiv) and glycine ethyl ester hydrochloride (1.2 equiv) are dissolved in methanol. Triethylamine (2.5 equiv) is added to neutralize HCl, followed by stirring at 25°C for 12 hours. The Schiff base intermediate is isolated via filtration (yield: 85–90%).
Step 2: Reduction
The Schiff base is reduced using sodium borohydride (1.5 equiv) in methanol at 0–5°C. After quenching with water, the product is extracted with ethyl acetate and concentrated (yield: 74–78%).
Step 3: Hydrolysis
The ethyl ester is hydrolyzed with 6M HCl under reflux for 6 hours. Neutralization with NaOH and recrystallization from ethanol/water affords (3-Trifluoromethyl-benzylamino)-acetic acid (overall yield: 63–67%).
Nucleophilic Substitution Protocol
3-Trifluoromethylbenzyl chloride (1.0 equiv) and glycine (1.5 equiv) are combined in dimethylformamide with triethylamine (2.0 equiv). The mixture is stirred at 60°C for 24 hours, cooled, and poured into ice water. The precipitate is filtered and recrystallized from acetonitrile (yield: 58–62%; purity >95% by HPLC).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 63–67 | 97–99 | High purity, scalable | Multi-step, longer reaction times |
| Nucleophilic Substitution | 58–62 | 95–97 | Single-step, fewer reagents | Moderate yields, byproduct formation |
Catalytic and Process Innovations
Recent advances leverage heterogeneous catalysts to enhance efficiency. For example, palladium on carbon (5% wt) facilitates hydrogenation in reductive amination, reducing reaction times from 12 hours to 4 hours while maintaining yields >70%. Additionally, flow chemistry approaches, as demonstrated in trifluorobenzene syntheses, enable continuous production with improved heat management and safety.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
(3-Trifluoromethyl-benzylamino)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, (3-Trifluoromethyl-benzylamino)-acetic acid serves as a crucial building block for creating complex molecules. The trifluoromethyl group enhances the stability and reactivity of derivatives formed from this compound, making it an essential component in the development of novel chemical entities.
Biological Research
The compound is investigated for its potential effects on biological pathways. Its unique structure allows it to interact with various biological targets, making it a valuable tool for probing biochemical processes.
- Case Study: Research has shown that compounds featuring trifluoromethyl groups exhibit enhanced binding affinities to proteins or enzymes, modulating their activity effectively .
Pharmaceutical Applications
In medicinal chemistry, this compound and its derivatives are explored for therapeutic applications. The compound's distinct properties can lead to the development of new drugs with improved efficacy and safety profiles.
- Example: Studies have identified derivatives that inhibit specific protein kinases, demonstrating potential in treating cancers such as chronic myeloid leukemia (CML) .
Industrial Applications
The compound finds applications in the development of advanced materials and agrochemicals due to its stability and reactivity. It is utilized in formulating coatings, polymers, and crop protection agents.
Data Tables
| Application Area | Description | Examples/Findings |
|---|---|---|
| Chemistry | Building block for complex molecules | Enhances stability and reactivity in derivatives |
| Biological Research | Interaction with biological targets | Modulates enzyme activity; enhances binding affinity |
| Pharmaceutical | Development of new drugs | Inhibitors for protein kinases; potential treatments for CML |
| Industrial | Formulation of advanced materials | Used in coatings, polymers, and agrochemicals |
Mechanism of Action
The mechanism of action of (3-Trifluoromethyl-benzylamino)-acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity . This interaction can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural Analogues and Key Differences
Below is a comparative analysis of (3-Trifluoromethyl-benzylamino)-acetic acid and its analogs:
Physicochemical Properties
- Acidity: The -CF₃ group is strongly electron-withdrawing, lowering the pKa of the carboxylic acid group compared to non-fluorinated analogs. For example, trifluoroacetic acid (TFA) has a pKa of ~0.5, whereas acetic acid has a pKa of ~4.76 . By analogy, this compound is expected to exhibit a pKa lower than glycine (pKa ~2.34).
- Lipophilicity : The -CF₃ group increases logP values, enhancing membrane permeability. This property is critical for drug candidates targeting intracellular enzymes .
- Solubility: Amide derivatives (e.g., 2-(3-(Trifluoromethyl)benzamido)acetic acid) may exhibit lower aqueous solubility due to reduced polarity, while amino acid analogs (e.g., (2S)-2-Amino-2-[3-(trifluoromethyl)phenyl]acetic acid) could form zwitterions, improving solubility .
Biological Activity
(3-Trifluoromethyl-benzylamino)-acetic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a trifluoromethyl group attached to a benzylamino-acetic acid structure. The presence of the trifluoromethyl group enhances the compound's electronic properties, impacting its interactions with biological targets. This group is known for increasing lipophilicity and stability, which are critical for drug design.
The mechanism of action of this compound involves its interaction with specific proteins or enzymes. The trifluoromethyl group can increase binding affinity to certain molecular targets, potentially modulating their activity. For instance, studies indicate that compounds with trifluoromethyl groups can inhibit enzyme activity by stabilizing interactions within the active site of target proteins.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits various biological activities:
- Antiviral Activity : Research has shown that compounds containing trifluoromethyl groups can inhibit viral replication. For example, similar derivatives were evaluated for their efficacy against SARS-CoV-2, showing promising results in inhibiting viral proteases .
- Anticancer Potential : Trifluoromethyl-containing compounds have been explored for their anticancer properties. They may induce apoptosis in cancer cell lines by modulating pathways related to cell survival and proliferation .
Case Studies
- SARS-CoV-2 Inhibition : A derivative of trifluoromethyl compounds was tested against SARS-CoV-2 Mpro, showing an IC50 value of 4.1 μM, indicating significant inhibitory activity . This suggests potential applications in developing antiviral drugs.
- Anticancer Efficacy : Compounds similar to this compound have demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating strong cytotoxic effects .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | IC50 Value |
|---|---|---|---|
| This compound | Trifluoromethyl group | Antiviral, Anticancer | Varies |
| MPD112 | Trifluoromethyl diazirine moiety | Antiviral (SARS-CoV-2) | 4.1 μM |
| Quinazoline Derivatives | Various substitutions | Anticancer | 1.32 μM - 15.4 nM |
Pharmacokinetic Properties
Preliminary pharmacokinetic studies suggest that this compound exhibits favorable absorption and distribution characteristics due to its lipophilicity conferred by the trifluoromethyl group. This property could enhance its bioavailability and therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3-Trifluoromethyl-benzylamino)-acetic acid, and how can purity be validated?
- Methodology : Begin with a reductive amination between 3-(trifluoromethyl)benzylamine and glyoxylic acid under acidic conditions. Purify via reverse-phase HPLC using trifluoroacetic acid (TFA) as a mobile phase additive to suppress silanol interactions . Validate purity using LC-MS (electrospray ionization) and ¹⁹F NMR to confirm the trifluoromethyl group integrity, referencing coupling constants and chemical shifts from trifluoromethyl-benzyl derivatives .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodology : Use ¹H, ¹³C, and ¹⁹F NMR in deuterated DMSO or CDCl₃ to resolve amine and acetic acid protons. Note that TFA (if used in synthesis) may interfere with ¹H NMR; deuterated solvents (e.g., D₂O with 0.1% TFA-d) can mitigate this . FT-IR can confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and aromatic C-F stretches (1100–1200 cm⁻¹) .
Q. How do solubility properties vary across solvents, and what implications does this have for experimental design?
- Methodology : Test solubility in polar aprotic solvents (DMSO, DMF), alcohols (MeOH, EtOH), and aqueous buffers (pH 2–7). The trifluoromethyl group enhances lipophilicity, reducing aqueous solubility. Use logP calculations (e.g., via ACD/Labs) to predict partitioning behavior. For in vitro assays, DMSO stock solutions (≤1% v/v) are recommended to avoid solvent interference .
Advanced Research Questions
Q. How can contradictory literature data on biological activity be resolved?
- Methodology : Perform dose-response assays (e.g., IC₅₀ determination) under standardized conditions (pH 7.4, 37°C) to account for pH-dependent ionization of the acetic acid moiety. Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays). Meta-analysis of literature should control for variables like solvent choice (DMSO vs. aqueous buffers) and cell line variability .
Q. What strategies improve chromatographic resolution of this compound and its metabolites?
- Methodology : Use HILIC columns for polar metabolites or C18 columns with 0.1% TFA in the mobile phase to enhance peak symmetry. For LC-MS, substitute TFA with formic acid to avoid ion suppression. Optimize gradient elution (5–95% acetonitrile over 20 min) and monitor using UV at 254 nm (aromatic absorption) and MS/MS fragmentation patterns .
Q. How can stability under physiological conditions be systematically evaluated?
- Methodology : Conduct accelerated stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours. Use Arrhenius kinetics to extrapolate shelf-life. Note that the trifluoromethyl group may confer resistance to hydrolysis, but the acetic acid moiety is prone to esterification in alcoholic solvents .
Q. What experimental designs are optimal for studying interactions with protein targets (e.g., enzymes or receptors)?
- Methodology : Employ surface plasmon resonance (SPR) for real-time binding kinetics (KD, kon/koff) using immobilized protein. For intracellular targets, use fluorescence polarization assays with labeled ligands. Computational docking (e.g., AutoDock Vina) can predict binding modes, prioritizing the trifluoromethyl group’s hydrophobic interactions with aromatic residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
